tert-Butyl 3-(pyridin-4-yl)propiolate
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Overview
Description
Tert-Butyl 3-(pyridin-4-yl)propiolate: is a chemical compound that features a tert-butyl group attached to a propiolate moiety, which in turn is connected to a pyridin-4-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Direct Propanoylation: The compound can be synthesized by the direct propanoylation of pyridin-4-yl magnesium bromide with tert-butyl propiolate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial setups may employ a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propiolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Tert-Butyl 3-(pyridin-4-yl)propiolate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used to design new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, it serves as a building block for the synthesis of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 3-(pyridin-4-yl)propiolate exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets involved would depend on the specific application and research context.
Comparison with Similar Compounds
Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the tert-butyl group but has a different core structure.
Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Another related compound with a different substituent on the pyridine ring.
This comprehensive overview highlights the significance of tert-Butyl 3-(pyridin-4-yl)propiolate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Biological Activity
Introduction
Tert-Butyl 3-(pyridin-4-yl)propiolate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a tert-butyl group connected to a propiolate moiety and a pyridin-4-yl group, making it an interesting subject for research into its pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This structure consists of a tert-butyl group, a propiolate group, and a pyridine ring, which contribute to its unique reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition, suggesting its potential use as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of specific signaling pathways. For instance, it has been shown to affect the activity of certain kinases involved in cell proliferation and survival, leading to reduced viability of cancer cells.
Anti-Tubercular Activity
In the context of anti-tubercular research, this compound has been utilized in the design and synthesis of derivatives aimed at combating Mycobacterium tuberculosis. Some derivatives have shown promising activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating that modifications to the core structure can enhance biological efficacy.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various molecular targets within cells, such as enzymes and receptors involved in critical biochemical pathways. This interaction can lead to downstream effects that influence cellular processes like apoptosis and cell cycle regulation.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind to specific enzymes or receptors associated with disease pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics, which will inform future drug design efforts.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers explored the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies.
Evaluation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential application in treating infections caused by resistant strains.
Summary of Biological Activities
Biological Activity | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition | |
Anticancer | Induction of apoptosis | |
Anti-Tubercular | IC50: 1.35 - 2.18 μM |
Comparison with Related Compounds
Compound Name | Structure Type | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | Propiolate derivative | 1.35 - 2.18 | Anti-tubercular |
Other pyridine derivatives | Varies | Varies | Antimicrobial |
Properties
IUPAC Name |
tert-butyl 3-pyridin-4-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCGYUGPWFOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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